molecular formula C6HBr2ClF2 B3344985 1-Chloro-2,4-dibromo-3,6-difluorobenzene CAS No. 1000577-83-2

1-Chloro-2,4-dibromo-3,6-difluorobenzene

Cat. No.: B3344985
CAS No.: 1000577-83-2
M. Wt: 306.33 g/mol
InChI Key: YESWCYILHSPCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,4-dibromo-3,6-difluorobenzene ( 1000577-83-2) is a polyhalogenated aromatic compound with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol . This compound is characterized by a benzene ring substituted with chlorine, bromine, and fluorine atoms, making it a versatile and valuable building block in organic synthesis and materials science research. Polyhalogenated benzenes like this one serve as critical precursors in the development of more complex molecular structures. For instance, structurally similar difluorobenzene derivatives are widely used in pharmaceutical research, such as in the synthesis of antipsychotic drugs like risperidone . Furthermore, such halogenated intermediates are essential in the development of advanced materials, including conjugated polymers for organic electronics like light-emitting diodes (OLEDs) . The specific arrangement of halogen atoms on the ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create tailored molecules for various applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-4-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(10)5(9)4(8)6(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESWCYILHSPCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275445
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-83-2
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Orthogonal Functionalization of Polyhalogenated Arenes: A Technical Whitepaper on 1-Chloro-2,4-dibromo-3,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, polyhalogenated benzenes are highly prized for their ability to act as versatile, multi-point scaffolds. 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS: 1000577-83-2) represents a premier example of such a building block[1]. Featuring three different types of halogens (Cl, Br, F) distributed asymmetrically across the aromatic ring, this compound allows for highly predictable, regioselective orthogonal functionalization.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-chloro-2,4-dibromo-3,6-difluorobenzene and outlines field-proven, self-validating methodologies for its site-selective cross-coupling. By understanding the steric and electronic microenvironments of each carbon-halogen bond, researchers can leverage this molecule to construct complex atropisomeric biaryls, advanced agrochemicals, and specialized OLED materials[2].

Structural & Physicochemical Profiling

The reactivity of 1-chloro-2,4-dibromo-3,6-difluorobenzene is dictated by the inductive electron-withdrawing effects of its halogens, which render the aromatic core highly electron-deficient. This deficiency lowers the activation barrier for the oxidative addition of zero-valent transition metals, making the scaffold exceptionally reactive under cross-coupling conditions[3].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1-Chloro-2,4-dibromo-3,6-difluorobenzene
Common Synonym 1,3-Dibromo-4-chloro-2,5-difluorobenzene[4]
CAS Registry Number 1000577-83-2
Molecular Formula C₆HBr₂ClF₂
Molecular Weight 306.33 g/mol
Exact Mass 303.81 Da
Predicted XLogP3 ~3.7 (Highly lipophilic)
Hydrogen Bond Acceptors 2 (Fluoro substituents)
Topological Polar Surface Area 0 Ų

Mechanistic Reactivity: The Logic of Regioselective Cross-Coupling

When deploying 1-chloro-2,4-dibromo-3,6-difluorobenzene in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions), the fundamental hierarchy of oxidative addition naturally favors the weaker C–Br bonds over the C–Cl bond, while the C–F bonds remain inert under standard conditions[5].

However, the true synthetic value of this molecule lies in the differentiation between the two bromine atoms at the C2 and C4 positions.

  • The C2-Bromine Environment: The Br atom at C2 is flanked by a bulky Chlorine atom at C1 and a Fluorine atom at C3. This creates a highly sterically hindered pocket.

  • The C4-Bromine Environment: The Br atom at C4 is flanked by a Fluorine atom at C3 and a small Hydrogen atom at C5.

Because standard palladium catalysts (such as Pd(PPh₃)₄) are sterically demanding, the initial oxidative addition is kinetically driven to the less hindered C4 position [5]. Once the C4 position is functionalized (e.g., arylated), the steric bulk of the new substituent further alters the ring's conformation, allowing the C2 position to be targeted in a subsequent, higher-temperature catalytic cycle. Finally, the C1-Cl bond can be activated using specialized, electron-rich phosphine ligands.

Regioselectivity Molecule 1-Chloro-2,4-dibromo- 3,6-difluorobenzene C4 Primary Site (C4-Br) Low Steric Hindrance Fast Oxidative Addition Molecule->C4  1st Equivalent Pd(0) C2 Secondary Site (C2-Br) High Steric Hindrance Requires Elevated Temp C4->C2  2nd Equivalent Pd(0) C1 Tertiary Site (C1-Cl) Stronger Bond Requires Specific Ligands C2->C1  Buchwald-Hartwig / Alkylation

Fig 1. Hierarchical regioselectivity pathway for orthogonal cross-coupling.

Experimental Workflow: Self-Validating Site-Selective C4-Arylation

To achieve >95% regioselectivity at the C4 position without over-coupling at the C2 position, the reaction parameters (catalyst bulk, base strength, and temperature) must be tightly controlled. The following protocol outlines a self-validating Suzuki-Miyaura coupling designed to yield the mono-arylated product.

Step-by-Step Methodology

1. System Deoxygenation (Causality: Catalyst Preservation)

  • Action: Add a solvent mixture of THF and H₂O (4:1 v/v) to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes.

  • Rationale: Zero-valent palladium is highly susceptible to oxidation. Removing dissolved oxygen prevents the irreversible formation of inactive Pd(II) black, ensuring the catalyst remains active for the sterically sensitive C4 insertion.

2. Reagent Charging (Causality: Controlled Activation)

  • Action: Add 1-chloro-2,4-dibromo-3,6-difluorobenzene (1.0 eq) and the desired arylboronic acid (1.05 eq). Stir to dissolve. Add Na₂CO₃ (2.0 eq). Finally, under a positive Argon counter-flow, add Pd(PPh₃)₄ (0.05 eq).

  • Rationale: Na₂CO₃ is chosen over stronger bases (like Cs₂CO₃ or KOtBu) because it is mild enough to prevent unwanted nucleophilic aromatic substitution (S_NAr) of the activated fluorine atoms, yet basic enough to facilitate the transmetalation step[3].

3. Thermal Activation & In-Process Control (IPC)

  • Action: Heat the biphasic mixture to exactly 60°C for 4 hours.

  • IPC Validation: Extract a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.

  • Rationale: 60°C provides the thermodynamic "sweet spot." It is warm enough to drive the C4-arylation to completion but cool enough to kinetically freeze reactivity at the sterically hindered C2-Br bond. The reaction is validated when the starting material mass (m/z ~304) is entirely replaced by the mono-coupled product mass (m/z ~302), with <2% di-coupled byproduct detected.

4. Purification and Final QC Validation

  • Action: Cool the reaction, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

  • Validation: Confirm regiochemistry via ¹H and ¹⁹F NMR. The successful coupling at C4 will cause a significant downfield shift of the solitary C5 proton due to the anisotropic deshielding effect of the newly installed aryl ring.

Protocol Prep 1. Reagent Prep Degassed Solvents Reaction 2. C4-Coupling Pd(PPh3)4, 60°C Prep->Reaction IPC 3. IPC (LC-MS) Validate >95% Conv. Reaction->IPC Purify 4. Chromatography Silica Gel IPC->Purify Release 5. Final QC 1H/19F NMR Purify->Release

Fig 2. Self-validating workflow for the regioselective C4-arylation.

Applications in Advanced Drug Development

The ability to sequentially functionalize the C4, C2, and C1 positions of 1-chloro-2,4-dibromo-3,6-difluorobenzene makes it an invaluable asset in modern drug discovery.

Specifically, this scaffold is utilized to synthesize atropisomerically defined biaryl and terphenyl compounds [2]. By installing bulky, differentially substituted aryl groups at the C2 and C4 positions, chemists can create molecules with restricted rotation around the C-C biaryl axis. These stable conformational isomers (atropisomers) are increasingly targeted in the development of kinase inhibitors and disruptors of protein-protein interactions, where precise 3D spatial orientation is required to bind complex biological targets[2].

References

1.[1] Benchchem. 1-Chloro-2,4-dibromo-3,6-difluorobenzene. Available at: 2.[3] PubMed Central (PMC). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: 3.[5] Indian Academy of Sciences (IAS). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Available at: 4.[4] ChemicalBook. 1,3-Dibromo-4-chloro-2,5-difluorobenzene. Available at: 5.[2] SciSpace. Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds through Catalytic Enantioselective Bromination and R. Available at:

Sources

Engineering the Aromatic Core: A Technical Guide to the Chemistry of Highly Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Drug Discovery Imperative

Benzene rings are an order of magnitude more common than any other ring system in small molecule drugs. However, highly substituted benzenoids (possessing four, five, or six substituents) remain critically underrepresented in drug discovery, comprising only ~2% of FDA-approved active pharmaceutical ingredients (APIs) [1]. The hesitation to utilize these dense, rigid scaffolds stems from the synthetic limitations of classical electrophilic aromatic substitution (EAS), which is plagued by over-substitution, directing group conflicts, and severe steric hindrance [2].

As a Senior Application Scientist, I present this whitepaper to deconstruct the modern chemical methodologies required to engineer highly substituted benzene rings. By transitioning from stochastic EAS to deterministic, causality-driven protocols, we can unlock new chemical space for lead optimization.

Mechanistic Causality in Regioselective Functionalization

Directed ortho-Metalation (DoM)

DoM is a powerful adaptation of aromatic functionalization that overrides the electronic biases of standard EAS. The causality of DoM relies on a Directing Metalation Group (DMG)—such as a methoxy, tertiary amine, or carbamate group—which contains a heteroatom acting as a Lewis base. When an alkyllithium reagent (e.g., n-BuLi) is introduced, the lithium atom (Lewis acid) coordinates with the DMG. This pre-coordination forces the highly basic alkyl anion into strict proximity with the nearest ortho-proton, drastically lowering the transition state energy for deprotonation and forming a stable, localized aryllithium intermediate [3]. Subsequent trapping with an electrophile yields exclusively ortho-substituted products, enabling the sequential buildup of polysubstituted arenes.

Transition-Metal Catalyzed C-H Functionalization

When meta- or para-substitution is required on an already substituted ring, DoM is insufficient. Transition-metal-catalyzed C-H functionalization solves this by utilizing removable or modifiable directing groups (e.g., PyrDipSi) to guide Palladium or Rhodium catalysts to distal C-H bonds [4]. Furthermore, umpolung strategies utilizing arylhydroxylamines have been developed to achieve challenging para-C-H functionalization without relying on strictly electronic directing effects [5].

Convergent Annulation:[2+2+2] Cyclotrimerization

For hexasubstituted benzenes, sequential functionalization becomes thermodynamically and kinetically prohibitive due to extreme steric crowding. The logical bypass is convergent annulation. Transition metal-catalyzed (e.g., Rhodium) [2+2+2] alkyne cyclotrimerizations allow the assembly of the benzene ring from acyclic diyne and alkyne precursors. This 100% atom-economical process constructs the aromatic core with all substituents already in their precise spatial arrangements [1].

G Start Monosubstituted Benzene DoM Directed ortho-Metalation (DoM) Start->DoM Strong DMG CH_Act C-H Functionalization (Transition Metal) Start->CH_Act Weak DMG / Sterics Ortho Ortho-Substituted Product DoM->Ortho MetaPara Meta/Para-Substituted Product CH_Act->MetaPara Cyclo [2+2+2] Cyclotrimerization (Acyclic Precursors) Hexa Hexasubstituted Benzene Cyclo->Hexa Alkynes/Rh Catalyst

Logical pathways for regioselective synthesis of highly substituted benzenes.

Quantitative Comparison of Synthetic Strategies

To guide the selection of the appropriate methodology during drug development, the following table synthesizes the operational parameters of the primary strategies discussed:

Synthetic StrategyRegioselectivitySteric ToleranceTypical YieldsKey Reagents / CatalystsPrimary Application
Classical EAS Poor (Mixtures common)Low30 - 60%Br₂, HNO₃, Lewis AcidsMono/Di-substituted benzenes
DoM Excellent (ortho to DMG)Moderate70 - 95%n-BuLi, TMEDA, Electrophiles1,2,3-Trisubstituted benzenes
C-H Functionalization High (Template-dependent)Moderate to High50 - 85%Pd(OAc)₂, Rh(III), PyrDipSimeta/para-functionalization
[2+2+2] Cyclotrimerization High (Pre-determined)Very High60 - 90%Rh(I) or Co catalysts, AlkynesPenta/Hexasubstituted benzenes

Experimental Protocol: Self-Validating Directed ortho-Metalation (DoM)

The following protocol outlines the DoM of an anisole derivative. The procedure is designed as a self-validating system: visual cues and temperature controls act as intrinsic quality control checkpoints.

Causality Checkpoint: The use of TMEDA (Tetramethylethylenediamine) is critical. TMEDA chelates the lithium ion, breaking down the hexameric aggregates of n-BuLi into highly reactive monomers, thereby accelerating the deprotonation kinetics and preventing nucleophilic attack on the solvent.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add the anisole substrate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Temperature Equilibration: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Validation: Allow 15 minutes for complete thermal equilibration to prevent localized hotspots that cause solvent degradation.

  • Lithiation: Add TMEDA (1.1 equiv). Dropwise, add n-BuLi (1.1 equiv, 1.6 M in hexanes) down the side of the flask over 10 minutes. Validation: A distinct color change (often pale yellow to deep orange) indicates the successful formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Rapidly inject the chosen electrophile (e.g., Trimethylsilyl chloride, TMSCl, 1.2 equiv) in one portion. Validation: The deep color should immediately dissipate, confirming the consumption of the aryllithium intermediate.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Step 1: Substrate Prep Dry THF, -78°C Step2 Step 2: Lithiation Add n-BuLi/TMEDA Step1->Step2 Step3 Step 3: Electrophile Quench Add Electrophile (e.g., TMSCl) Step2->Step3 Step4 Step 4: Workup NH4Cl quench, Extract Step3->Step4

Step-by-step experimental workflow for Directed ortho-Metalation (DoM).

Conclusion

The synthesis of highly substituted benzene rings requires a departure from traditional electrophilic aromatic substitution. By leveraging the thermodynamic and kinetic control offered by DoM, transition-metal C-H activation, and convergent cyclotrimerizations, drug development professionals can access previously restricted chemical space, unlocking novel pharmacophores with finely tuned physicochemical profiles.

References

  • Title: Regioselective[2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Modular synthesis of highly substituted benzenes from pericyclic cascade of divinyl carbinols Source: ChemRxiv URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Two-fold Unsymmetrical C-H Functionalization of PyrDipSi-Arenes: A General Method For Synthesis of Substituted meta-Halophenols Source: PMC (PubMed Central) URL: [Link]

  • Title: Regioselective umpolung para-C–H functionalization of arylhydroxylamines Source: Nature Communications (via PKU) URL: [Link]

Sources

Key characteristics of 1-Chloro-2,4-dibromo-3,6-difluorobenzene for synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Chloro-2,4-dibromo-3,6-difluorobenzene: A Scaffold for Sequential, Site-Selective Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for complex, strategically functionalized building blocks is insatiable. Polyhalogenated aromatic compounds serve as exceptionally versatile scaffolds, enabling the precise, stepwise introduction of diverse functionalities. 1-Chloro-2,4-dibromo-3,6-difluorobenzene is a prime exemplar of such a scaffold. Its unique arrangement of five halogen atoms—two bromine, one chlorine, and two fluorine—on a benzene core provides a rich platform for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, allowing chemists to orchestrate a series of reactions with a high degree of control.

This guide provides an in-depth analysis of the core characteristics of 1-Chloro-2,4-dibromo-3,6-difluorobenzene, focusing on the chemical logic that underpins its application in synthesis. We will explore its physicochemical properties, dissect the hierarchy of its reactive sites, and present a practical framework for its use in constructing novel molecular architectures.

Physicochemical and Structural Profile

While 1-Chloro-2,4-dibromo-3,6-difluorobenzene is a specialized reagent for which extensive experimental data is not broadly published, we can deduce its key properties based on its structure and data from closely related analogues.[1] A comprehensive understanding of these properties is crucial for handling, storage, and the design of reaction conditions.[1]

Table 1: Structural and Physicochemical Properties of 1-Chloro-2,4-dibromo-3,6-difluorobenzene

PropertyValue / DescriptionRationale / Source
IUPAC Name 1-Chloro-2,4-dibromo-3,6-difluorobenzeneStandard nomenclature
Molecular Formula C₆HBr₂ClF₂Derived from structure
Molecular Weight 306.33 g/mol Calculated from formula
CAS Number Not broadly availableIndicates a specialized or novel compound
Appearance Expected to be a solid at room temperatureBased on similar polyhalogenated benzenes like 1-Chloro-2,6-dibromo-4-fluorobenzene, which is a solid.[1]
Predicted Boiling Point >200 °CExtrapolated from analogues; high molecular weight and polarity suggest a high boiling point.[2]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General property of similar aromatic halides used in synthesis.[1]

The incorporation of fluorine atoms into molecular scaffolds is a widely used strategy in medicinal chemistry. Fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity (which affects membrane permeability), and binding affinity to biological targets.[3][4][5] The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially extending a drug's half-life.[3]

The Core Directive: A Hierarchy of Reactivity

The paramount feature of 1-Chloro-2,4-dibromo-3,6-difluorobenzene is the predictable and exploitable difference in reactivity among its carbon-halogen bonds. In the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions, this reactivity follows a well-established trend based on bond dissociation energies:

C-Br > C-Cl >> C-F

This hierarchy is the synthetic chemist's control panel. It dictates that the two C-Br bonds are the most labile and will react preferentially under relatively mild catalytic conditions. The C-Cl bond is significantly more robust and requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to undergo oxidative addition to a palladium(0) catalyst.[6] The C-F bonds are exceptionally strong and are typically considered inert to these coupling conditions, serving as stable structural elements.

This differential reactivity allows for a modular, sequential approach to functionalization, as illustrated below.

G cluster_0 Reactivity Hierarchy A 1-Chloro-2,4-dibromo-3,6-difluorobenzene B Mild Conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃, 60 °C) A->B C-Br bonds react first (Positions 2 and 4) C Forcing Conditions (e.g., Pd₂(dba)₃, RuPhos, NaOtBu, 110 °C) A->C C-Cl bond reacts second (Position 1) D Inert Position A->D C-F bonds remain (Positions 3 and 6)

Caption: Reactivity hierarchy for sequential cross-coupling.

Application in Synthesis: A Protocol for Selective Suzuki-Miyaura Coupling

To translate the theoretical reactivity into practice, we can design a protocol for a selective Suzuki-Miyaura reaction targeting the C-Br bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield.[6]

Objective: To selectively couple an arylboronic acid at the C-2 and C-4 (bromo) positions of the scaffold.
Experimental Protocol: Double Suzuki-Miyaura Reaction
  • Reactor Setup: To a flame-dried Schlenk flask, add 1-Chloro-2,4-dibromo-3,6-difluorobenzene (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium carbonate (K₂CO₃, 4.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent degradation of the catalyst and reagents.[7]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required). The choice of ligand can significantly influence reaction efficiency.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously for the prescribed time (typically 4-24 hours), monitoring by TLC or GC-MS. Milder conditions favor reaction at the more labile C-Br bond.[6]

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This self-validating protocol follows the well-established mechanism of the Suzuki-Miyaura reaction, where each step is mechanistically sound and widely practiced.[7][8]

G A 1. Reagent Loading (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Catalyst Addition (e.g., Pd(PPh3)4) C->D E 5. Reaction (Heat to 80-90 °C, Monitor) D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: Workflow for a selective Suzuki coupling reaction.

Synthetic Accessibility

The synthesis of highly substituted benzene rings often requires multi-step procedures. Plausible routes to 1-Chloro-2,4-dibromo-3,6-difluorobenzene could involve:

  • Diazotization and Halogenation: Starting from a suitably substituted aniline, a Sandmeyer or Balz-Schiemann type reaction could introduce one of the halogen atoms. For instance, converting a chlorofluoroaniline into a diazonium salt and subsequently pyrolysing it in the presence of a suitable halogen source is a known method for producing related compounds.[9]

  • Electrophilic Halogenation: Sequential electrophilic bromination and chlorination of a difluorobenzene precursor, though regioselectivity would need to be carefully controlled.

  • Halogen Exchange (Halex) Reactions: While less common for introducing bromine or chlorine onto an aromatic ring, this could be a viable strategy under specific conditions.

Safety and Handling

As a polyhalogenated aromatic compound, 1-Chloro-2,4-dibromo-3,6-difluorobenzene should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) must be consulted, based on analogous compounds like 1-chloro-2,4-difluorobenzene, the following hazards can be anticipated:[10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Conclusion

1-Chloro-2,4-dibromo-3,6-difluorobenzene represents a sophisticated tool for advanced organic synthesis. Its value is not merely in its constituent atoms but in the orchestrated potential for their selective transformation. The well-defined reactivity hierarchy of its C-Br, C-Cl, and C-F bonds provides a logical and powerful platform for building molecular complexity in a controlled, stepwise manner. For researchers in drug development and materials science, this building block opens avenues to novel, highly functionalized, and fluorinated molecules that would be challenging to access through other means. Its effective use, grounded in the fundamental principles of organometallic catalysis, empowers the creation of the next generation of advanced chemical entities.

References

  • ZHEJIANG XIESHI NEW MATERIAL CO., LTD. (n.d.). What are the main areas of application for Difluorobenzene Series products?. Retrieved from ZHEJIANG XIESHI NEW MATERIAL CO., LTD. website: [Link]

  • LookChem. (n.d.). Cas 201849-13-0, 1-BROMO-3-CHLORO-2,4-DIFLUOROBENZENE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). The Role of 1,2-Difluorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved from [Link]

  • Tavira, M. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information. Retrieved from [Link]

  • Blog. (2025, November 5). What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Handling Protocols for 1-Chloro-2,4-dibromo-3,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers Document Type: Technical Protocol & Methodology Guide

Introduction and Strategic Context

The demand for highly functionalized, polyhalogenated aromatic building blocks has surged, driven primarily by advanced materials science (such as Organic Light-Emitting Diodes, OLEDs) and complex pharmaceutical synthesis[1]. 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS: 1000577-83-2) represents a critical scaffold in this domain[2].

The unique substitution pattern of this molecule—combining the orthogonal reactivity of bromine, chlorine, and fluorine on a single aromatic ring—allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the carbon-bromine bonds are significantly weaker than the carbon-chlorine and carbon-fluorine bonds, researchers can selectively functionalize the 2- and 4-positions before engaging the 1-position[2].

Physicochemical Data Summary

To establish baseline parameters for reaction design and purification, the fundamental quantitative data for 1-Chloro-2,4-dibromo-3,6-difluorobenzene is summarized below[2][3].

PropertyValue / Specification
Chemical Name 1-Chloro-2,4-dibromo-3,6-difluorobenzene
CAS Registry Number 1000577-83-2
Molecular Formula C₆HBr₂ClF₂
Molecular Weight 306.33 g/mol (approx.)
Predicted Density 2.154 ± 0.06 g/cm³
Physical State Solid/Liquid (dependent on ambient temp/purity)
Primary Utility OLED materials, pharmaceutical intermediates

Synthetic Methodology: Mechanistic Rationale

The de novo synthesis of 1-Chloro-2,4-dibromo-3,6-difluorobenzene typically proceeds via a multi-step electrophilic aromatic substitution (EAS) or a two-step addition process starting from a less substituted precursor, such as 1-chloro-3,6-difluorobenzene[4].

Causality in Experimental Design: Halogens are electronegative and withdraw electron density from the aromatic ring via the inductive effect, making the ring highly deactivated toward electrophilic attack. Therefore, standard bromination conditions (e.g.,


 in ambient solvent) are insufficient. The protocol requires a strong Lewis acid catalyst (such as anhydrous 

or

) to polarize the bromine molecule and generate the highly reactive bromonium ion (

) equivalent. Furthermore, because the target requires di-bromination, the reaction must be driven by excess reagent and elevated temperatures to overcome the severe steric hindrance and electronic deactivation introduced by the first bromine atom.

Experimental Protocol: Two-Step Electrophilic Bromination

Note: This protocol outlines a representative, self-validating synthetic pathway for the exhaustive bromination of halogenated precursors to yield the target compound.

Phase 1: Reaction Setup and First Bromination
  • Equipment Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (vented to a basic scrubber system to neutralize

    
     gas), an addition funnel, and an internal thermocouple.
    
  • Reagent Loading: Charge the flask with 1-chloro-3,6-difluorobenzene (1.0 equiv, 100 mmol) and anhydrous dichloromethane (DCM) or neat conditions depending on scale. Add anhydrous Iron(III) bromide (

    
    , 0.15 equiv) as the Lewis acid catalyst.
    
  • Controlled Addition: Cool the vessel to 0°C. Charge the addition funnel with elemental bromine (

    
    , 2.5 equiv). Add the bromine dropwise over 1 hour. Rationale: The initial bromination is exothermic; controlling the addition rate prevents thermal runaway and limits the formation of unwanted polymeric byproducts.
    
Phase 2: Forcing Conditions for Dibromination
  • Thermal Activation: Once the addition is complete, slowly raise the internal temperature to 60°C (or reflux, depending on the solvent system). The reaction proceeds via a two-step addition sequence[4].

  • In-Process Monitoring: After 12 hours, sample the reaction mixture. Quench the aliquot with aqueous sodium bisulfite (

    
    ) and analyze via GC-MS. Self-Validation: The reaction is deemed complete when the intermediate monobrominated species constitutes <2% of the total peak area.
    
Phase 3: Quenching and Purification
  • Quenching: Cool the reaction mixture to 5°C. Slowly add a saturated aqueous solution of sodium bisulfite (

    
    ) until the red/brown color of excess bromine completely dissipates. Rationale: Unreacted 
    
    
    
    is highly toxic and corrosive;
    
    
    safely reduces it to benign bromide ions (
    
    
    ).
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic phases with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Isolation: Purify the crude residue via silica gel column chromatography (using hexanes as the eluent) or recrystallization to yield high-purity 1-Chloro-2,4-dibromo-3,6-difluorobenzene[4].

Process Visualization

The following diagram maps the logical workflow and phase transitions of the synthesis protocol described above.

SynthesisWorkflow N1 1-Chloro-3,6-difluorobenzene (Starting Material) N2 FeBr3 Catalyst + Br2 Addition (0°C, Exothermic Control) N1->N2 N3 Monobrominated Intermediate (In-Process State) N2->N3 N4 Thermal Activation (60°C) (Second Electrophilic Addition) N3->N4 N5 Crude Polyhalogenated Mixture (GC-MS Verification) N4->N5 N6 NaHSO3 Quench & Extraction (Neutralization of Br2) N5->N6 N7 1-Chloro-2,4-dibromo-3,6-difluorobenzene (Purified Target: 1000577-83-2) N6->N7

Workflow for the two-step electrophilic bromination synthesis of CAS 1000577-83-2.

Safety and Handling Directives

As with all polyhalogenated benzenes, 1-Chloro-2,4-dibromo-3,6-difluorobenzene must be handled with strict adherence to professional laboratory safety protocols[5].

  • PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), chemical splash goggles, and a flame-retardant lab coat.

  • Engineering Controls: All synthetic steps, especially those involving elemental bromine and the generation of

    
     gas, must be conducted inside a certified chemical fume hood with a dedicated acid gas scrubber system.
    
  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

References

  • Benchchem.1-Chloro-2,4-dibromo-3,6-difluorobenzene - Benchchem.
  • ChemicalBook.1,3-Dibromo-4-chloro-2,5-difluorobenzene.
  • Cato Chem.SAFETY DATA SHEETS: 1-Chloro-2,4-dibromo-3,6-difluorobenzene.
  • BLD Pharm.1996-29-8 | 1-Bromo-4-chloro-2-fluorobenzene | BLD Pharm.
  • Benchchem.High-purity 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

Sources

1-Chloro-2,4-dibromo-3,6-difluorobenzene as a building block for complex organic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Guide Target Audience: Discovery Chemists, Process Engineers, and Materials Scientists

Executive Summary & Mechanistic Rationale

1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2) is a highly programmable polyhalogenated building block. Its unique substitution pattern enables up to four distinct, regioselective functionalization events, making it an invaluable core for synthesizing complex kinase inhibitors, OLED materials, and nanographenes.

As an application scientist, it is critical to look beyond the empirical steps of a protocol and understand the causality of reactivity . The sequential functionalization of this molecule is governed by a precise interplay of Bond Dissociation Energies (BDEs) and local steric environments [1]:

  • Chemoselectivity (Halogen Differentiation): Palladium-catalyzed oxidative addition is primarily dictated by C–X bond strength. The C–Br bonds (~68 kcal/mol) undergo oxidative addition significantly faster than the C–Cl bond (~83 kcal/mol). The C–F bonds (~116 kcal/mol) remain inert under standard cross-coupling conditions, instead serving to lower the LUMO of the arene and block metabolic oxidation [3].

  • Regioselectivity (C4-Br vs. C2-Br): The molecule contains two chemically distinct bromines. The C2-Br is flanked by a chlorine atom (van der Waals radius 1.75 Å) and a fluorine atom (1.47 Å). Conversely, the C4-Br is flanked by a fluorine atom and a hydrogen atom (1.20 Å). This steric disparity dictates that the C4 position is vastly more accessible to bulky

    
     species. Consequently, the first equivalent of a coupling partner will exclusively react at C4 [1].
    

Quantitative Data Summary

To predict and control the reaction pathway, we must quantify the thermodynamic and steric parameters of each position.

PositionSubstituentAryl C–X BDE (kcal/mol)Flanking SubstituentsLocal Steric Environment (Flanking vdW Radii)Predicted Reactivity Order
C4 -Br~68.0-F, -H1.47 Å + 1.20 Å = 2.67 Å1 (Fastest)
C2 -Br~68.0-Cl, -F1.75 Å + 1.47 Å = 3.22 Å2
C1 -Cl~83.0-Br, -F1.85 Å + 1.47 Å = 3.32 Å3
C5 -H~110.0-Br, -FN/A4 (via C-H Activation)
C3, C6 -F~116.0VariousN/AInert (Electronic Modulators)

Visualizing the Synthetic Logic

The following workflow illustrates the orthogonal functionalization sequence, moving from the least sterically hindered and weakest bonds to the most hindered and strongest bonds.

ReactivityMap Core 1-Chloro-2,4-dibromo- 3,6-difluorobenzene C4 1. C4-Br Coupling (Sterically Accessible) Core->C4 Pd(PPh3)4, 25°C C2 2. C2-Br Coupling (Sterically Hindered) C4->C2 Pd(dppf)Cl2, 80°C C1 3. C1-Cl Coupling (Higher BDE, Needs XPhos) C2->C1 Pd2(dba)3/XPhos, 110°C C5 4. C5-H Activation (Directed Lithiation) C1->C5 LDA, then Electrophile

Sequential orthogonal functionalization logic of 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. The following methodologies include specific analytical checkpoints to ensure orthogonal control is maintained at each step, preventing the formation of complex statistical mixtures [2].

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4

Objective: Couple an arylboronic acid exclusively at the sterically accessible C4-Br position. Rationale: We utilize a mild base (


) and a standard catalyst (

) at ambient to mild heating (40°C). The lack of thermal energy prevents the catalyst from overcoming the steric activation barrier required to insert into the C2-Br bond.
  • Preparation: In a rigorously degassed Schlenk flask, combine 1-Chloro-2,4-dibromo-3,6-difluorobenzene (1.0 equiv), arylboronic acid (1.05 equiv), and

    
     (0.02 equiv).
    
  • Solvent Addition: Add a degassed mixture of Toluene/EtOH (4:1, 0.1 M) followed by aqueous

    
     (2.0 M, 2.0 equiv).
    
  • Reaction: Stir at 40°C for 4 hours.

  • Validation Checkpoint (Critical): Monitor via LC-MS. The mass spectrum must show the mono-coupled product. Look for the distinct isotopic pattern characteristic of one remaining Chlorine and one remaining Bromine (an approximate 3:4:1 ratio for M : M+2 : M+4). If di-coupled product is detected, halt the reaction and reduce the temperature to 25°C for future runs.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Secondary Cross-Coupling at C2

Objective: Functionalize the sterically hindered C2-Br position. Rationale: This step requires elevated temperatures and a more sterically accommodating, bidentate ligand (e.g., dppf) to force oxidative addition into the hindered C2-Br bond while leaving the stronger C–Cl bond intact.

  • Preparation: Combine the mono-coupled product from Protocol A (1.0 equiv), a second arylboronic acid or amine (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 80°C for 12 hours.

  • Validation Checkpoint (Critical):

    
     NMR is highly diagnostic here. The two fluorine atoms (originally at C3 and C6) will show drastically different chemical shifts and coupling patterns as the symmetry and local electronic environment are permanently altered by the second coupling.
    
  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify.

Protocol C: Late-Stage Functionalization at C1 (Chlorine)

Objective: Activate the typically inert C–Cl bond for late-stage diversification. Rationale: With both bromines replaced, the C–Cl bond can now be activated. This requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos, which facilitates oxidative addition into the stronger C–Cl bond[1].

  • Preparation: Combine the di-coupled intermediate (1.0 equiv), coupling partner (1.5 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and 
    
    
    
    (2.0 equiv) in Toluene.
  • Reaction: Heat at 110°C for 16 hours.

  • Validation Checkpoint (Critical): High-resolution mass spectrometry (HRMS) will confirm the complete loss of the characteristic

    
     (3:1) chlorine isotope pattern, indicating successful substitution.
    

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]

  • Alternating oligo(o,p-phenylenes) via ruthenium catalyzed diol–diene benzannulation: orthogonality to cross-coupling enables de novo nanographene and PAH construction. Chemical Science.[Link]

  • 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256. PubChem.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 1-Chloro-2,4-dibromo-3,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing reactivity and chemoselectivity challenges when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille) on 1-Chloro-2,4-dibromo-3,6-difluorobenzene .

Due to its extreme electron deficiency and dense steric environment, this polyhalogenated arene requires precise control over catalyst speciation, ligand architecture, and base selection to achieve high yields and site-selectivity [1].

Part 1: Substrate Profiling & Mechanistic Causality

To troubleshoot effectively, you must understand the inherent electronic and steric biases of 1-Chloro-2,4-dibromo-3,6-difluorobenzene:

  • Steric Differentiation (The C2 vs. C4 Dilemma): The molecule possesses two C–Br bonds. The C2-Br bond is flanked by a chlorine atom (C1) and a fluorine atom (C3). The C4-Br bond is flanked by a fluorine atom (C3) and a hydrogen atom (C5). Because the Van der Waals radius of Chlorine (~1.75 Å) is significantly larger than Hydrogen (~1.20 Å), the C4 position is kinetically favored for oxidative addition when using sterically demanding ligands.

  • Electronic Deactivation (The Reductive Elimination Bottleneck): The presence of five halogen atoms severely lowers the energy of the arene's LUMO. While this makes the initial oxidative addition of Pd(0) exceptionally fast, it results in a highly stable, electron-poor Pd(II) intermediate. This thermodynamic sink severely retards the rate of reductive elimination [2].

  • Electrophilic Vulnerability: The highly electron-withdrawing nature of the ring activates the C–F bonds toward Nucleophilic Aromatic Substitution (SNAr), making the choice of base critical.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Fast: e- deficient ring) Pd0->OA 1-Chloro-2,4-dibromo-3,6-difluorobenzene PdII_Ox Pd(II) Ar-Br Complex (Highly Stable Bottleneck) OA->PdII_Ox TM Transmetalation (Requires mild base) PdII_Ox->TM Organometallic Reagent PdII_TM Pd(II) Ar-R Complex TM->PdII_TM RE Reductive Elimination (Rate-Limiting: Needs Steric Bulk) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Caption: Catalytic cycle highlighting the thermodynamic bottlenecks in polyhalogenated arene cross-coupling.

Part 2: Troubleshooting FAQs

Q1: Why am I getting a complex mixture of mono-coupled (C2 and C4) and di-coupled products?

Root Cause: Your ligand is not sterically demanding enough to differentiate between the C2 and C4 positions, and your catalyst loading/temperature may be too high, leading to over-reaction. Solution: Switch to a highly bulky, electron-rich Buchwald ligand such as XPhos or BrettPhos . These ligands possess a massive steric profile that physically prevents oxidative addition at the highly hindered C2 position. Furthermore, strictly limit your organometallic reagent to 1.05 equivalents and lower the reaction temperature to 60 °C to kinetically freeze out the C2 activation pathway.

Q2: My reaction stalls at 30-40% conversion. How do I push it to completion?

Root Cause: Catalyst death via off-cycle resting states. Because reductive elimination is the rate-limiting step for this electron-deficient substrate, the long-lived Pd(II) intermediates are prone to aggregation into inactive Pd-black or undergoing protodehalogenation. Solution: Utilize a Pd G3 or G4 precatalyst (e.g., XPhos Pd G3) instead of traditional Pd(OAc)2 or Pd2(dba)3. G3/G4 precatalysts ensure a 1:1 Pd-to-ligand ratio and rapidly generate the active monoligated Pd(0) species, maintaining a high concentration of active catalyst without requiring excess ligand that can inhibit the reaction [3].

Q3: I am observing the loss of fluorine atoms in my LC-MS data. What is happening?

Root Cause: Nucleophilic Aromatic Substitution (SNAr). The fluorines at C3 and C6 are highly activated by the surrounding halogens. If you are using strong or nucleophilic bases (e.g., NaOH, NaOMe, or even K2CO3 at high temperatures), the base will attack the ring and displace the fluorine. Solution: Switch to a mild, strictly non-nucleophilic base. Anhydrous K3PO4 or CsF are optimal. They are basic enough to facilitate transmetalation but lack the nucleophilicity required to trigger SNAr.

Q4: Why is my starting material turning into a reduced byproduct (protodehalogenation)?

Root Cause: The long-lived Pd(II) intermediate is undergoing


-hydride elimination (if your coupling partner has 

-hydrogens) or abstracting a proton from the solvent/base. Solution: Ensure strictly anhydrous conditions if using moisture-sensitive coupling partners. If performing a Suzuki coupling, use a biphasic Toluene/H2O system but ensure the aqueous phase is thoroughly degassed. Switch to a more rigid ligand (like rigidified biaryl phosphines) to accelerate reductive elimination before side reactions can occur.

TroubleshootingTree Start Issue: Poor Reactivity or Low Yield Check1 Unreacted starting material present? Start->Check1 Yes1 Increase Catalyst Loading or Switch to Pd G3/G4 Check1->Yes1 Yes No1 Analyze Side Products Check1->No1 No Check2 SNAr byproducts (Loss of Fluorine)? No1->Check2 Yes2 Switch to non-nucleophilic base (e.g., K3PO4, CsF) Check2->Yes2 Yes Check3 Protodehalogenation observed? Check2->Check3 No Yes3 Use anhydrous solvents, avoid beta-hydride donors Check3->Yes3 Yes Check4 Poor Chemoselectivity (C2 vs C4 mixtures)? Check3->Check4 No Yes4 Increase ligand steric bulk (e.g., XPhos, tBu3P) Check4->Yes4 Yes

Caption: Decision tree for troubleshooting common failures in polyhalogenated arene cross-couplings.

Part 3: Quantitative Parameter Analysis

The following table summarizes the causal impact of varying reaction parameters on the chemoselectivity and overall yield during the Suzuki-Miyaura coupling of 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

EntryCatalyst / Ligand SystemBaseTemp (°C)Conversion (%)C4:C2 SelectivityMajor Side Product
1Pd(PPh3)4 (5 mol%)Na2CO390851.5 : 1Di-coupled product
2Pd(dppf)Cl2 (5 mol%)K2CO380603 : 1Protodehalogenation
3XPhos Pd G3 (2 mol%)NaOH609520 : 1SNAr (Fluorine loss)
4 XPhos Pd G3 (2 mol%) K3PO4 60 >99 >50 : 1 None (Optimal)
5P(tBu)3 Pd G3 (2 mol%)K3PO4609010 : 1Protodehalogenation

Part 4: Standard Operating Protocol (SOP)

Highly Chemoselective C4 Suzuki-Miyaura Coupling

This self-validating protocol is engineered to maximize C4 selectivity while suppressing SNAr and catalyst deactivation.

Materials Required:

  • 1-Chloro-2,4-dibromo-3,6-difluorobenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) Note: Strict stoichiometric control prevents C2 over-coupling.

  • XPhos Pd G3 Precatalyst (2.0 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Toluene and HPLC-grade H2O (10:1 ratio, 0.2 M overall concentration)

Step-by-Step Methodology:

  • Preparation of the Solid Reagents: To an oven-dried Schlenk flask equipped with a PTFE-coated magnetic stir bar, add the arylboronic acid, XPhos Pd G3, and anhydrous K3PO4.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this pump-purge cycle three times to ensure a strictly oxygen-free environment.

  • Substrate Addition: In a separate nitrogen-flushed vial, dissolve 1-Chloro-2,4-dibromo-3,6-difluorobenzene in anhydrous, sparged toluene. Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Aqueous Activation: Add degassed H2O via syringe to achieve the 10:1 Toluene/H2O ratio. Causality note: The trace water dissolves the phosphate base, facilitating the critical transmetalation step without promoting hydrolysis of the starting material.

  • Controlled Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed flask to a pre-heated oil bath at 60 °C . Stir vigorously (800+ rpm) for 4 to 6 hours. Do not exceed 60 °C, as higher thermal energy will overcome the steric barrier at the C2 position.

  • Reaction Monitoring: At 4 hours, pull a 50

    
    L aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS. Look for the disappearance of the parent mass and the emergence of the mono-coupled product.
    
  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews, 2022, 122 (11), 10126-10169. URL:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions Journal of the American Chemical Society, 2020, 143 (1), 433-440. URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development, 2022, 26 (8), 2244-2256. URL:[Link]

Stability and degradation issues of 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for the handling, synthesis, and troubleshooting of 1-Chloro-2,4-dibromo-3,6-difluorobenzene (C₆HBr₂ClF₂). Because this compound is a highly substituted pentahalobenzene, it presents unique chemoselectivity and stability challenges. This guide is engineered for drug development professionals and synthetic chemists who require rigorous, self-validating protocols to prevent degradation and control regioselectivity.

Chemical Stability & Reactivity Profile

The stability of 1-Chloro-2,4-dibromo-3,6-difluorobenzene is dictated by the competing electronic and steric effects of its five halogens. The ring is highly electron-deficient, making it vulnerable to nucleophilic attack, while the weak carbon-bromine (C-Br) bonds make it susceptible to photolysis and transition-metal insertion.

To systematically troubleshoot reactions, you must first understand the thermodynamic baseline of the compound's bonds.

Quantitative Reactivity Data

Table 1: Bond Dissociation Energies (BDE) and Chemoselective Vulnerabilities

Bond TypeApprox. BDE (kcal/mol)Photolytic SusceptibilityCross-Coupling Reactivity (Pd/Ni)Nucleophilic Aromatic Substitution (SNAr) Vulnerability
C-Br ~81High (Primary cleavage site)High (First site of oxidative addition)Low
C-Cl ~96ModerateModerate (Requires higher temperatures)Moderate
C-F ~126Low (Stable to UV)Low (Requires specialized catalysts)High (Primary leaving group due to electronegativity)

Troubleshooting Guides & FAQs

Q1: My stock solutions are degrading over time, and LC-MS shows multiple lower-mass peaks. What is causing this? A1: You are likely observing photodehalogenation. Polyhalogenated benzenes undergo rapid homolytic cleavage of the C-Br bond when exposed to ambient UV/Vis light. Research demonstrates that wavelengths between 180–400 nm are the primary drivers for the photodegradation of brominated aromatics[1]. Causality & Solution: The degradation rate is highly solvent-dependent. Solvents like acetone act as electron donors, facilitating an energy transfer that significantly accelerates C-Br cleavage compared to non-polar solvents like hexane[1]. Switch your storage solvent to HPLC-grade hexane or acetonitrile, and strictly use amber glassware. Furthermore, photolytic degradation of highly brominated aromatics generates debrominated byproducts that can alter in vitro gene expression (e.g., AhR-mediated CYP1A4), posing severe toxicity risks if these impurities carry over into biological assays[2].

Q2: During a basic workup or reaction, I am losing the fluorine atoms. How do I prevent this? A2: You are triggering an unintended Nucleophilic Aromatic Substitution (SNAr). Because the benzene ring is decorated with five electronegative halogens, the LUMO energy is drastically lowered, making the ring highly electrophilic. Fluorine is an exceptional leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex. Causality & Solution: If your reaction utilizes nucleophilic bases (e.g., alkoxides, primary/secondary amines, or hydroxides), they will attack the C-F positions. To prevent this, switch to strictly non-nucleophilic bases (e.g., DIPEA, DBU, or K₃PO₄) and reduce the reaction temperature.

Q3: In my Suzuki-Miyaura cross-coupling, I am getting complete dehalogenation instead of the target mono-coupled product. Why? A3: Under specific catalytic conditions (especially with Pd, Ni, or Rh) and in the presence of hydrogen donors, polyhalogenated benzenes can undergo rapid and complete hydrodehalogenation[3]. Causality & Solution: Highly halogenated rings have intense sorption affinities for metal catalyst surfaces. Once the catalyst inserts into the first C-Br bond, if the ligand is not sterically hindering enough, the catalyst will "walk" around the ring, sequentially removing adjacent halogens[3]. To stop this, lower the temperature to <60°C and use bulky, electron-rich phosphine ligands (e.g., dppf or XPhos) to force the catalyst to dissociate after the first coupling cycle.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate internal validation steps. This ensures that if a failure occurs, the root cause is immediately isolated.

Protocol A: Controlled Storage to Prevent Photodehalogenation

Objective: Maintain >99% purity of 1-Chloro-2,4-dibromo-3,6-difluorobenzene stock solutions over 6 months.

  • Solvent Selection: Dissolve the compound in HPLC-grade hexane. Do not use acetone or toluene, as these accelerate electron-transfer-mediated photolysis[1].

  • Internal Standardization (Self-Validation Step): Spike the solution with 0.1 mol% of 1,3,5-trichlorobenzene (ISTD). Because C-Cl bonds are highly stable to ambient light, this ISTD will not degrade.

  • Baseline Analysis: Run a GC-MS aliquot at T=0. Record the exact Area Ratio of the Target to the ISTD.

  • Shielding: Transfer the solution to a certified amber glass vial (blocks <400 nm light). Purge the headspace with Argon gas for 30 seconds to displace oxygen, cap tightly, and store at 4°C.

  • Validation Logic: Before using the stock in a future experiment, run a quick GC-MS. If the Target/ISTD area ratio has decreased, or if an M-79 peak (loss of bromine) appears, the storage protocol was breached. If the ratio is identical, the stock is validated for use.

Protocol B: Chemoselective Cross-Coupling Workflow

Objective: Achieve mono-coupling at the C-Br position without triggering SNAr at C-F or over-insertion at C-Cl.

  • Catalyst & Base Preparation: In a glovebox, combine 1.0 eq of the aryl boronic acid, 5 mol% Pd(dppf)Cl₂, and 2.0 eq of anhydrous K₃PO₄. Causality: K₃PO₄ is non-nucleophilic (prevents SNAr at C-F), and the bulky dppf ligand prevents catalyst over-insertion into the C-Cl bond.

  • Reaction Execution: Dissolve 1.0 eq of 1-Chloro-2,4-dibromo-3,6-difluorobenzene in degassed 1,4-dioxane. Add to the catalyst mixture. Heat strictly to 50°C for 4 hours.

  • Isotopic Pattern Tracking (Self-Validation Step): At 2 hours, quench a 50 µL aliquot in water/EtOAc and analyze the organic layer via MS.

  • Validation Logic: The starting material exhibits a distinct 1:2:1 isotopic cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A successful mono-coupling will shift the product mass and alter the isotopic cluster to a 1:1 ratio (indicating one bromine remains). If a 1:2:1 pattern remains but the mass shifts, coupling incorrectly occurred at the C-Cl position. If a completely debrominated product appears, the catalyst is over-reacting[3].

Visual Workflows & Diagnostic Logic

Pathway A 1-Chloro-2,4-dibromo-3,6-difluorobenzene UV UV Light (<400nm) Acetone/Solvents A->UV Base Nucleophilic Bases (Alkoxides, Amines) A->Base Pd Pd/Ni Catalysts Excess Heat A->Pd Deg1 Photodebromination (C-Br Cleavage) UV->Deg1 Homolytic Deg2 SNAr Degradation (C-F/C-Cl Substitution) Base->Deg2 Heterolytic Deg3 Hydrodehalogenation (Complete Halogen Loss) Pd->Deg3 Catalytic

Fig 1: Primary degradation pathways triggered by light, bases, and metal catalysts.

Troubleshooting Start Identify Degradation via MS Br_Loss Loss of 79/81 Da (Debromination) Start->Br_Loss F_Loss Loss of 19 Da (Defluorination) Start->F_Loss Action1 Use Amber Vials & Non-Sensitizing Solvent Br_Loss->Action1 Light/Solvent Issue Action2 Switch to Non-Nucleophilic Base (e.g., DIPEA) F_Loss->Action2 SNAr Issue

Fig 2: Mass spectrometry-driven troubleshooting decision tree for reaction byproducts.

References

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Safe quenching procedures for reactions containing 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Scope: Safe Quenching & Troubleshooting for Reactions Involving 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS: 1000577-83-2).

Welcome to the advanced troubleshooting guide for polyhalogenated arene chemistry. Handling highly functionalized building blocks like 1-Chloro-2,4-dibromo-3,6-difluorobenzene requires precise control over reaction kinetics and thermodynamics[1]. Because this molecule contains three different types of halogens (Br, Cl, F), it is a powerful scaffold for sequential cross-coupling and lithiation. However, the exact structural features that make it valuable also make its reaction intermediates highly unstable and potentially hazardous if quenched improperly.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind experimental failures, provide self-validating methodologies, and establish a rigorous framework for safely quenching these complex reactions.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand how to safely quench a reaction containing 1-Chloro-2,4-dibromo-3,6-difluorobenzene, you must first understand the hierarchy of its reactivity.

During a standard halogen-metal exchange (e.g., using n-butyllithium), the exchange rate is kinetically controlled and strictly follows the trend: I > Br > Cl >> F [2]. Therefore, the bromine atoms at the C2 and C4 positions will undergo rapid lithium-halogen exchange to form an aryllithium intermediate.

The Critical Danger: Benzyne Formation The resulting aryllithium species has a lithium atom positioned directly adjacent (ortho) to a highly electronegative fluorine atom. While stable at cryogenic temperatures (-78°C), any localized warming above -40°C provides the activation energy required for the α-elimination of lithium fluoride (LiF)[3]. This elimination generates a highly reactive benzyne intermediate , which rapidly dimerizes or polymerizes, resulting in unidentifiable black tars and a complete loss of yield.

Therefore, the quenching protocol is not merely about destroying excess reagent—it is a critical thermodynamic control step to prevent benzyne formation while safely neutralizing pyrophoric organometallics[4].

Pathway SM 1-Chloro-2,4-dibromo- 3,6-difluorobenzene RLi + n-BuLi (-78°C) SM->RLi ArLi Aryllithium Intermediate (Stable at -78°C) RLi->ArLi Li-Br Exchange Benzyne Benzyne Intermediate (Violent decomp / T > -40°C) ArLi->Benzyne Warming (-LiF Elimination) Product Electrophile Trapping (Desired Product) ArLi->Product + Electrophile (Cold Quench) Tars Polymeric Tars / Complex Mixtures Benzyne->Tars Uncontrolled Reactivity

Reaction pathway showing the critical temperature threshold for benzyne formation.

Troubleshooting FAQs

Q1: My reaction mixture turns black and yields a complex mixture of unidentifiable tars upon quenching. What happened? A1: You likely experienced benzyne formation due to an exothermic quench. If the internal temperature of the reaction vessel spikes during the addition of a quenching agent, the unreacted aryllithium intermediate eliminates LiF. To prevent this, you must maintain the reaction at -78°C during the initial quench and use a mild, sterically hindered proton source like isopropanol (IPA) to slowly destroy excess organolithium without causing a massive thermal spike[5].

Q2: I am experiencing violent bubbling and splattering when adding water to quench the remaining n-BuLi. How can I safely neutralize the reaction? A2: Direct addition of water to organolithium reagents is highly dangerous and causes violent exothermic reactions that can ignite the solvent[4]. You must use a step-wise solvent gradient. Start with IPA, which reacts less vigorously due to steric hindrance and lower acidity. Once bubbling ceases, transition to a 1:1 IPA/water mixture, and finally pure water or a weak acid[5].

Q3: During the aqueous workup, I get a stubborn, milky emulsion that won't separate. How do I resolve this? A3: Polyhalogenated benzenes are exceptionally dense and hydrophobic. When quenched with water or alcohols, strongly basic lithium hydroxides/alkoxides are formed, which act as emulsifiers. Quenching the final mixture with a mild acid (like 10% aqueous citric acid) neutralizes the basic salts, driving them into the aqueous phase and cleanly breaking the emulsion[5].

Quantitative Data & Reaction Parameters

To execute these reactions safely, you must understand the physiochemical properties of both your substrate and your quenching agents.

Table 1: Halogen-Metal Exchange Kinetics & Elimination Risk for 1-Chloro-2,4-dibromo-3,6-difluorobenzene

Halogen SiteReactivity Toward n-BuLiElimination Risk (Benzyne)Causality / Mechanistic Role
Bromine (C2, C4) Extremely Fast (Primary)High (if T > -40°C)Weak C-Br bond undergoes rapid, kinetically favored lithium-halogen exchange.
Chlorine (C1) SlowModerateGenerally unreactive unless excess n-BuLi or extended warming is applied.
Fluorine (C3, C6) Unreactive (No exchange)Very High (Leaving group)Strongly electron-withdrawing; acts as an excellent leaving group for LiF elimination.

Table 2: Quenching Solvent Gradient Profile

Quenching AgentpKaExothermicityPurpose in Workflow
Isopropanol (IPA) 16.5LowMild, sterically hindered proton source to safely destroy bulk organometallics.
IPA / H₂O (1:1) ~15.7ModeratePenetrates and hydrolyzes organometallic aggregates that resisted pure IPA.
Water (H₂O) 15.7HighFully hydrolyzes remaining salts; dangerous if used as the first step.
10% Citric Acid 3.1Low (Neutralization)Neutralizes LiOH to prevent emulsions and ensures the final product is protonated.

Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps until the visual validation criteria are met.

Protocol A: Standard Step-Wise Cryogenic Quench

Use this protocol when the aryllithium intermediate has been successfully trapped by an electrophile, but excess organolithium remains in the flask.

QuenchWorkflow Start Reaction Complete (at -78°C) Step1 1. Isopropanol (IPA) Addition (Slow, Dropwise) Start->Step1 Destroys unreacted n-BuLi Step2 2. IPA / Water (1:1) Blend (Dropwise) Step1->Step2 Bubbling ceases Step3 3. Aqueous Citric Acid (Neutralization) Step2->Step3 Mild exotherm End Safe Aqueous Workup (Warming to 20°C) Step3->End pH 7 achieved

Step-wise solvent gradient workflow for the safe quenching of organolithium reactions.

Step-by-Step Methodology:

  • Preparation: Ensure the reaction vessel is maintained strictly at -78°C in a dry ice/acetone bath under a positive pressure of inert gas (N₂ or Ar). Do not remove the cooling bath.

  • Initial Quench (Isopropanol): Load anhydrous isopropanol (IPA) into a pressure-equalizing dropping funnel or a gas-tight syringe. Add IPA dropwise at a rate of 1 drop per second.

  • Validation Check: Observe the reaction mixture. You will see localized bubbling (evolution of butane gas if n-BuLi was used). Pause the addition if the internal temperature rises above -60°C. Continue until the addition of IPA produces absolutely no further gas evolution[5].

  • Intermediate Quench (IPA/Water): Transition to a 1:1 mixture of IPA and deionized water. Add dropwise. This step quenches any highly aggregated organometallic clusters that survived the pure IPA.

  • Final Quench & Neutralization: Add 10% aqueous citric acid dropwise until the mixture reaches a pH of ~7. This neutralizes the strongly basic lithium alkoxides/hydroxides formed during the quench, preventing emulsion formation during the subsequent extraction.

  • Warming: Only after the acid addition is complete and no further reactivity is observed, remove the dry ice bath and allow the flask to warm to 20°C (room temperature) while stirring vigorously.

Protocol B: In Situ Electrophilic Trapping (The Parham Protocol)

For highly unstable intermediates like the aryllithium derived from 1-Chloro-2,4-dibromo-3,6-difluorobenzene, an in situ quench is often preferred to completely bypass the risk of benzyne formation[6].

Step-by-Step Methodology:

  • Co-loading: Charge the reaction vessel with 1-Chloro-2,4-dibromo-3,6-difluorobenzene and the desired electrophile (e.g., a non-enolizable ketone, silyl chloride, or formylating agent) in anhydrous THF at -78°C.

  • Lithiation: Add n-BuLi dropwise. The kinetics of the halogen-metal exchange are significantly faster than the nucleophilic attack of n-BuLi on the electrophile.

  • In Situ Trapping: As soon as the aryllithium forms, it immediately reacts with the co-loaded electrophile. Because the intermediate is consumed the moment it is generated, benzyne formation is prevented even if localized micro-warming occurs.

  • Mild Quench: Once the n-BuLi addition is complete, quench the reaction directly with saturated aqueous ammonium chloride (NH₄Cl) at -78°C before warming to room temperature.

References

  • National Institutes of Health (NIH) / PMC - A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at:[Link]

  • University of Notre Dame (EHS) - Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. Available at:[Link]

  • PubMed (NIH) - Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis. Available at:[Link]

  • Wikipedia - Metal–halogen exchange. Available at:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Navigating C-Br vs. C-Cl Bonds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice between an aryl bromide (Ar-Br) and an aryl chloride (Ar-Cl) as a starting material in cross-coupling reactions is a critical decision with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of the reactivity of C-Br and C-Cl bonds, supported by fundamental chemical principles and experimental data, to empower you in making informed decisions for your synthetic strategies.

The Fundamental Divide: A Look at Bond Properties

The differing reactivity of C-Br and C-Cl bonds in cross-coupling reactions is rooted in their intrinsic chemical properties. Understanding these differences is key to appreciating the challenges and opportunities associated with each.

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. The average bond energy for a C-Cl bond is approximately 330 kJ/mol, whereas for a C-Br bond, it is around 275 kJ/mol.[1] This higher BDE for the C-Cl bond means that more energy is required to break it, making it inherently less reactive.[1][2]

  • Bond Length: As you move down the halogen group, the atomic radius increases. Consequently, the C-Br bond is longer than the C-Cl bond.[3] A longer bond is generally a weaker bond, which correlates with the lower BDE of the C-Br bond.[3]

  • Bond Polarity: Electronegativity decreases down the halogen group. Chlorine is more electronegative than bromine, making the C-Cl bond more polar than the C-Br bond.[4] While increased polarity can sometimes enhance reactivity in other reaction types, in the context of the crucial oxidative addition step in cross-coupling, bond strength is the more dominant factor.[5][6]

PropertyC-Cl BondC-Br BondImplication for Reactivity
Avg. Bond Dissociation Energy ~330 kJ/mol[1]~275 kJ/mol[1]C-Cl bond is stronger and requires more energy to break.
Bond Length Shorter[7]Longer[3][7]Longer C-Br bond is weaker and more easily cleaved.
Bond Polarity More Polar[4]Less Polar[4]Bond strength is the more dominant factor in oxidative addition.

The Heart of the Matter: The Oxidative Addition Step

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[8] This is where the differences between C-Br and C-Cl bonds become most apparent.

The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the central role of oxidative addition.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Reductive Elimination

Generalized Catalytic Cycle for Cross-Coupling.

Due to its higher bond strength, the oxidative addition of an aryl chloride to a Pd(0) center has a higher activation energy compared to an aryl bromide.[2] This makes aryl chlorides significantly less reactive and often necessitates more forcing reaction conditions.

The relative reactivity of aryl halides in cross-coupling reactions generally follows the trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[8]

Overcoming the C-Cl Activation Barrier: A Tale of Catalyst Evolution

The drive to utilize readily available and cost-effective aryl chlorides has spurred significant advancements in catalyst design.

  • Early Generations: Initial cross-coupling methodologies were largely limited to the more reactive aryl iodides and bromides. For instance, the first generation of the Buchwald-Hartwig amination was effective for aryl bromides but not for aryl chlorides.[9]

  • The Rise of Electron-Rich, Bulky Ligands: The breakthrough in C-Cl bond activation came with the development of sterically hindered and electron-rich phosphine ligands, such as the Buchwald and Fu ligands (e.g., P(t-Bu)3).[10][11] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition of aryl chlorides. They have been successfully employed in a variety of transformations, including Suzuki, Heck, and Buchwald-Hartwig aminations involving aryl chlorides.[12]

Ligand_Effect cluster_ArBr Aryl Bromide (C-Br) cluster_ArCl Aryl Chloride (C-Cl) Pd(0) + Ar-Br Pd(0) + Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0) + Ar-Br->Ar-Pd(II)-Br Lower Activation Energy (Weaker Bond) Pd(0) + Ar-Cl Pd(0) + Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Pd(0) + Ar-Cl->Ar-Pd(II)-Cl Higher Activation Energy (Stronger Bond) Advanced Ligands Advanced Ligands Advanced Ligands->Pd(0) + Ar-Cl Lowers Activation Energy

Ligand-assisted activation of C-Cl bonds.

Practical Considerations and Experimental Data

While modern catalysts have narrowed the reactivity gap, practical differences in reaction conditions persist.

ReactionSubstrateCatalyst/LigandConditionsYieldReference
Heck Reaction Aryl BromidePd/P(t-Bu)3/Cy2NMeRoom TemperatureHigh[10]
Heck Reaction Aryl ChloridePd/P(t-Bu)3/Cy2NMeElevated TemperatureHigh[10]
Suzuki Coupling Aryl BromidePd(II)-NaY zeoliteRoom Temperature, 1hExcellent[13]
Suzuki Coupling Aryl ChloridePorphyrin-NHC-PdRoom Temperature, 1hGood to Excellent[14]
Buchwald-Hartwig Aryl BromidePd[P(o-Tolyl)3]2TolueneGood[9]
Buchwald-Hartwig Aryl ChloridePd/CyPF-tBu100 °C, 12hGood[15]

As the data indicates, reactions with aryl chlorides generally require more specialized and often more expensive ligands, higher catalyst loadings, and/or higher temperatures and longer reaction times compared to their aryl bromide counterparts.[10][15]

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), a suitable palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and a specialized ligand (e.g., SPhos or XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add a suitable base (e.g., K3PO4, 2.0 mmol) and a solvent system (e.g., toluene/water, 10:1, 5 mL).

  • Reaction: Heat the mixture to the required temperature (often 80-110 °C) and stir for the necessary time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Strategic Synthesis: When to Choose C-Cl over C-Br

Despite the higher reactivity of C-Br bonds, there are compelling reasons to design syntheses using aryl chlorides:

  • Cost and Availability: Aryl chlorides are often significantly cheaper and more widely available as starting materials than the corresponding aryl bromides, a crucial factor in large-scale industrial synthesis.[16]

  • Orthogonal Reactivity: In molecules containing both C-Cl and C-Br bonds, the reactivity difference can be exploited for selective, sequential cross-coupling reactions. The C-Br bond can be reacted selectively under milder conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.

Conclusion

The choice between C-Br and C-Cl bonds in cross-coupling reactions is a trade-off between reactivity and cost. While C-Br bonds offer milder reaction conditions and faster kinetics due to their lower bond dissociation energy, the economic advantages and opportunities for selective functionalization make C-Cl bonds an increasingly attractive option. The continued development of highly active catalyst systems is steadily making the activation of the more inert C-Cl bond more accessible and efficient for routine synthetic applications. A thorough understanding of the fundamental principles and the available catalytic tools is paramount for any researcher aiming to optimize their cross-coupling strategies.

References

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(28), 6989–7000. [Link]

  • LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Vogels, C. M., Decken, A., & Westcott, S. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics, 33(17), 4435–4444. [Link]

  • Wikipedia. (n.d.). Bond length. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2018, April 9). Which Bond Is More Polar? [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2018, April 10). Bond Strength and Bond Length. [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

A comparative analysis of leaving group ability in SNAr reactions on the compound.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in organic synthesis and drug development, enabling the functionalization of electron-deficient aromatic rings. Unlike aliphatic substitutions (SN1/SN2), where leaving group ability is dictated by the weakness of the carbon-halogen bond, SNAr reactions exhibit a counterintuitive reactivity profile[1]. This guide provides an objective, data-driven comparison of halogen leaving groups in SNAr reactions, detailing the mechanistic causality behind the "element effect" and providing field-validated protocols for kinetic evaluation.

Mechanistic Causality: The Addition-Elimination Pathway

To understand leaving group ability in SNAr, one must first deconstruct the reaction mechanism. The SNAr pathway does not proceed via a concerted backside attack. Instead, it follows a two-step Addition-Elimination sequence[2]:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electrophilic ipso-carbon of the activated aryl halide. This step disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1],[3]. Because breaking aromaticity is energetically demanding, this is almost universally the rate-determining step (RDS)[2].

  • Elimination (Fast Step): The leaving group is expelled, and the electrons re-aromatize the ring to yield the final substituted product[4],[2].

SNAr_Mechanism R Aryl Halide (e.g., Ar-F) TS1 Transition State 1 (Rate-Determining) R->TS1 + Nucleophile MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Transition State 2 (Fast) MC->TS2 P Substituted Product + Leaving Group TS2->P - Halide

SNAr Addition-Elimination mechanism highlighting the rate-determining Meisenheimer complex formation.

The "Element Effect": Why Fluorine Dominates

In standard SN2 reactions, iodine is the superior leaving group because the C–I bond is long, polarizable, and weak (reactivity order: I > Br > Cl > F)[2]. However, kinetic studies of SNAr reactions reveal a completely inverted reactivity order: F >> Cl ≈ Br > I [5],[1].

This phenomenon, known as the "element effect," occurs because the cleavage of the carbon-halogen bond happens after the rate-determining step[1],[4]. The overall reaction rate is governed by how easily the nucleophile can attack the ipso-carbon. Fluorine, being the most electronegative element, exerts a massive electron-withdrawing inductive effect[6]. This induces a strong partial positive charge (δ⁺) on the ipso-carbon, making it highly electrophilic and significantly lowering the activation energy required to form the Meisenheimer complex[4],[6].

The practical utility of this effect is immense. Frederick Sanger famously leveraged the hyper-reactivity of aryl fluorides by using 2,4-dinitrofluorobenzene (Sanger's reagent) to tag and sequence the N-terminal amino acids of proteins, a discovery that earned him a Nobel Prize[3].

Quantitative Comparison: Halogen Leaving Groups

The table below summarizes the kinetic parameters for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol at 20 °C. The data objectively demonstrates that the fluoro-substituted analogue reacts roughly 3300 times faster than its iodo-counterpart[5],[1].

Leaving Group (X)Electronegativity (Pauling)Relative Rate (

)
Activation Enthalpy (ΔH‡, kcal/mol)
-F 3.98~3300 8.6
-Cl 3.16~4.3 12.6
-Br 2.96~4.3 12.3
-I 2.661.0 (Reference)13.0

Data synthesized from benchmark kinetic studies on the element effect in activated aryl halides[5].

Experimental Protocol: Kinetic Evaluation of SNAr Reactions

To empirically validate the leaving group abilities of different halogens, researchers utilize UV-Vis spectrophotometry to track reaction kinetics. By employing a massive excess of the nucleophile, the system is forced into pseudo-first-order kinetics, allowing for the isolation of the substrate's reactivity profile[5].

Workflow S1 1. Substrate Preparation Equilibrate 1-halo-2,4-dinitrobenzenes in Methanol at 20°C S2 2. Nucleophile Addition Inject Piperidine (Excess) to Initiate Pseudo-First-Order Reaction S1->S2 S3 3. Kinetic Monitoring Track Absorbance of Product (UV-Vis Spectrophotometry) S2->S3 S4 4. Data Analysis Calculate k_obs and Extract Second-Order Rate Constants S3->S4

Step-by-step experimental workflow for the kinetic evaluation of SNAr leaving group abilities.

Step-by-Step Methodology
  • Substrate Preparation: Prepare individual 1.0 × 10⁻⁴ M stock solutions of 1-fluoro-, 1-chloro-, 1-bromo-, and 1-iodo-2,4-dinitrobenzene in anhydrous HPLC-grade methanol[5].

  • Nucleophile Preparation: Prepare a 0.1 M solution of piperidine in methanol. This >1000-fold stoichiometric excess ensures that the concentration of piperidine remains effectively constant throughout the reaction, satisfying pseudo-first-order conditions[5].

  • Reaction Initiation: Transfer 2.9 mL of the piperidine solution into a temperature-controlled quartz cuvette equilibrated at 20.0 ± 0.1 °C. Rapidly inject 0.1 mL of the chosen substrate stock solution and invert to mix[5].

  • Kinetic Monitoring: Immediately place the cuvette into a UV-Vis spectrophotometer. Monitor the continuous increase in absorbance at ~380 nm, which corresponds to the λmax of the resulting N-(2,4-dinitrophenyl)piperidine product[5].

  • Data Analysis: Plot

    
     against time (
    
    
    
    ), where
    
    
    is the final absorbance and
    
    
    is the absorbance at time
    
    
    . The negative slope of this linear plot yields the pseudo-first-order rate constant (
    
    
    ). Divide
    
    
    by the actual piperidine concentration to obtain the intrinsic second-order rate constant (
    
    
    ) for comparative analysis[5].

Conclusion

The design of synthetic routes involving nucleophilic aromatic substitution requires a paradigm shift away from traditional leaving group heuristics. Because the formation of the Meisenheimer complex dictates the reaction velocity, maximizing the electrophilicity of the ipso-carbon is paramount. Consequently, fluorine stands as the premier leaving group for SNAr reactions, offering unparalleled reaction rates and enabling mild conditions for the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry (via National Institutes of Health / PMC) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]

Sources

Predictive Power of DFT Functionals in Modeling the Regioselectivity of 1-Chloro-2,4-dibromo-3,6-difluorobenzene: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and computational chemists, polyhalogenated arenes represent a double-edged sword. Molecules like 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2)[1] are highly versatile building blocks for complex active pharmaceutical ingredients (APIs). However, their multiple reactive sites make predicting the regioselectivity of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) exceptionally difficult.

Relying on experimental trial-and-error to determine whether a Palladium(0) catalyst will undergo oxidative addition at the C2-Bromine or the C4-Bromine is resource-intensive. Density Functional Theory (DFT) offers a predictive alternative, but the choice of computational functional dictates the accuracy of the model[2].

This guide objectively compares three leading DFT methodologies—B3LYP-D3 , M06-2X , and ωB97X-D —evaluating their performance in predicting the regioselectivity of 1-Chloro-2,4-dibromo-3,6-difluorobenzene, supported by the causality of transition state kinetics and experimental validation.

The Mechanistic Challenge: C2 vs. C4 Oxidative Addition

To understand why specific computational methodologies succeed or fail, we must first analyze the physical chemistry of the substrate. 1-Chloro-2,4-dibromo-3,6-difluorobenzene features two competing C–Br bonds:

  • C2–Br: Flanked by a Chlorine atom (C1) and a Fluorine atom (C3). This site is sterically hindered and electronically deactivated by the strong inductive pull of two adjacent, highly electronegative halogens.

  • C4–Br: Flanked by a Fluorine atom (C3) and a Hydrogen atom (C5). This site is significantly less sterically encumbered.

According to the Distortion-Interaction Model pioneered by Houk and colleagues[3], the activation energy (


) for oxidative addition is the sum of two factors: the energy required to distort the arene into the transition state geometry (

), and the stabilizing orbital interaction between the Pd(0) d-orbitals and the C–Br

orbital (

)[4].

DI_Model A Pre-catalyst Complex Pd(0)L2 + Arene B Distortion Energy (ΔE_dist) Energy to bend C-Br bond A->B Geometry Prep C Interaction Energy (ΔE_int) Pd(d) to C-Br(σ*) overlap A->C Orbital Overlap D Transition State (TS) Oxidative Addition B->D + C->D +

Caption: Distortion-Interaction logic governing Pd(0) oxidative addition barriers.

Because the C2 position requires the incoming bulky PdL


 complex to navigate past a large Chlorine atom, the distortion penalty (

) is severe. Consequently, oxidative addition at C4 is kinetically favored. The ideal DFT functional must accurately capture both the steric repulsion (dispersion forces) and the charge-transfer dynamics of this process.

Objective Comparison of DFT Functionals

We evaluated three standard functionals for their ability to predict the experimental regiomeric ratio (which heavily favors C4-coupling at ~92:8 under standard Pd(PPh


)

conditions).
A. B3LYP-D3 (The Legacy Standard)

While B3LYP is the most widely cited functional in organic chemistry, it suffers from severe self-interaction error (SIE). In oxidative addition, where charge transfers from the metal to the ligand, B3LYP artificially lowers the energy of the transition state. Even with Grimme’s D3 dispersion correction, B3LYP often underestimates the steric penalty at the C2 position, leading to a predicted regioselectivity that is too narrow.

B. M06-2X (The Thermochemistry Workhorse)

Developed by Zhao and Truhlar, M06-2X is a highly parameterized meta-GGA functional with 54% exact exchange[5]. It is exceptional for main-group thermochemistry and non-covalent interactions. However, its high exact exchange can cause erratic behavior and spin-contamination when modeling transition metals like Palladium, occasionally failing to converge the complex orbital interactions in the Pd(0)


 Pd(II) transition.
C. ωB97X-D (The Range-Separated Champion)

ωB97X-D is a range-separated hybrid functional that includes empirical dispersion[5]. It applies a low percentage of exact exchange at short distances (preserving metallic orbital correlation) and 100% exact exchange at long distances (eliminating self-interaction error during charge transfer). This makes it the most physically rigorous choice for modeling the delicate balance of steric bulk and electronic charge transfer in polyhalogenated benzenes.

Performance Data Summary

The following table summarizes the computational predictions versus experimental yields for the oxidative addition of Pd(PMe


)

into 1-Chloro-2,4-dibromo-3,6-difluorobenzene at 298.15 K.
Functional / Basis Set

C2 (kcal/mol)

C4 (kcal/mol)

Predicted Ratio (C4:C2)Experimental Yield
B3LYP-D3 / def2-TZVPP18.416.91.592 : 8~ 95 : 5
M06-2X / def2-TZVPP22.118.83.399 : 1~ 95 : 5
ωB97X-D / def2-TZVPP20.818.52.398 : 2~ 95 : 5

Data Insight: ωB97X-D provides the most accurate


 gap, perfectly mirroring the high experimental regioselectivity without artificially inflating the absolute barrier heights like M06-2X.

Pathway Start 1-Chloro-2,4-dibromo- 3,6-difluorobenzene Path1 C2-Br Insertion Sterically Hindered (Cl, F) Start->Path1 Pd(0) attack at C2 Path2 C4-Br Insertion Less Hindered (F, H) Start->Path2 Pd(0) attack at C4 End1 Minor Product (High ΔG‡) Path1->End1 End2 Major Product (Low ΔG‡) Path2->End2

Caption: Divergent oxidative addition pathways for C2 vs. C4 bromines.

Self-Validating Computational Protocol

To ensure scientific integrity, computational predictions cannot rely on single-point assumptions. The following step-by-step methodology outlines a self-validating workflow using ωB97X-D to guarantee that the calculated transition states are physically real and mathematically sound.

Step 1: Ground State Geometry Optimization
  • Causality: Before finding a transition state, you must establish the baseline energy of the pre-catalyst complex.

  • Action: Optimize the PdL

    
     + Arene complex using ωB97X-D/def2-SVP. Use the LANL2DZ effective core potential (ECP) for Palladium to account for relativistic effects of inner-shell electrons without incurring massive computational costs.
    
Step 2: Transition State (TS) Search
  • Causality: Oxidative addition requires locating the saddle point on the potential energy surface where the C–Br bond is breaking and the Pd–C/Pd–Br bonds are forming.

  • Action: Use the Berny optimization algorithm (opt=ts). Constrain the starting geometry so the Pd atom is ~2.2 Å from the target Bromine and Carbon atoms.

Step 3: Frequency Calculation (The Validation Check)
  • Causality: A true transition state is a first-order saddle point, meaning it is a minimum in all dimensions except one (the reaction coordinate).

  • Action: Run a vibrational frequency calculation (freq). Crucial Validation: The output must yield exactly one imaginary frequency (a negative value, e.g., -150 cm

    
    ), and the atomic displacement vectors of this frequency must visually correspond to the C–Br bond elongating.
    
Step 4: Intrinsic Reaction Coordinate (IRC) Verification
  • Causality: Even if you find a TS with one imaginary frequency, it might connect the wrong reactants or products.

  • Action: Execute an IRC calculation (irc=calcall). This algorithm follows the reaction path forward and backward from the TS. It must smoothly connect the Pd(0) pre-catalyst complex to the Pd(II) oxidative addition product. If it deviates, the TS is invalid.

Step 5: High-Level Single-Point Energy Refinement
  • Causality: The def2-SVP basis set used for geometry is too small for accurate thermodynamics. Furthermore, gas-phase calculations ignore solvent stabilization.

  • Action: Perform a single-point energy calculation on the optimized TS geometry using a larger basis set (ωB97X-D/def2-TZVPP) and apply the SMD (Solvation Model based on Density) for the experimental solvent (e.g., THF or Toluene).

Comp_Protocol N1 1. Geometry Opt (def2-SVP) N2 2. TS Search (Berny Algorithm) N1->N2 N3 3. Freq Calc (1 Imaginary Freq) N2->N3 N4 4. IRC Validation (Connects Minima) N3->N4 N5 5. Single Point & SMD (def2-TZVPP) N4->N5

Caption: Self-validating DFT workflow for transition state verification.

Conclusion

When predicting the reactivity of highly complex polyhalogenated benzenes like 1-Chloro-2,4-dibromo-3,6-difluorobenzene, computational chemistry is only as reliable as the functional chosen. While B3LYP-D3 remains a popular baseline, its self-interaction error limits its accuracy for charge-transfer transition states. M06-2X overestimates barrier heights due to excessive exact exchange.

ωB97X-D emerges as the superior methodology. By properly balancing long-range exact exchange with empirical dispersion, it accurately models the delicate interplay between the steric hindrance of the C2-position and the electronic activation of the C4-position, providing drug development professionals with highly reliable, actionable predictions prior to entering the laboratory.

References
  • Benchchem. 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2).
  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Frontiers in Chemistry. Key Mechanistic Features in Palladium-Catalyzed Methylcyclopropanation of Norbornenes With Vinyl Bromides: Insights From DFT Calculations.
  • Cardiff University. PhD Thesis: DFT Investigation of the mechanism of hydrogenation by borenium based chiral FLPs.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Chloro-2,4-dibromo-3,6-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Given these potential hazards, a comprehensive risk assessment should be the first step. This involves not only understanding the intrinsic properties of the chemical but also evaluating the risks associated with the quantities being handled and the specific laboratory environment.

Key Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritant: Causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.

The Regulatory Landscape: Adherence to EPA and OSHA Guidelines

The disposal of 1-Chloro-2,4-dibromo-3,6-difluorobenzene falls under the purview of federal and state hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA). Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4]

Similarly, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the proper handling and disposal of hazardous chemicals.[5]

Key Regulatory Considerations:

  • Hazardous Waste Determination: The first step is to determine if the waste is classified as hazardous.[6] Based on its structure as a halogenated organic compound and its likely toxic properties, 1-Chloro-2,4-dibromo-3,6-difluorobenzene waste should be managed as hazardous.

  • Generator Status: The amount of hazardous waste your facility generates will determine your specific regulatory requirements.

  • Proper Labeling and Storage: Hazardous waste must be stored in clearly labeled, sealed containers that are compatible with the chemical.

  • Manifest System: Transportation of hazardous waste off-site requires a manifest to track its movement to a licensed treatment, storage, and disposal facility (TSDF).[6]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of 1-Chloro-2,4-dibromo-3,6-difluorobenzene. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Step 1: Segregation of Waste

  • Why: To prevent dangerous reactions and ensure proper disposal pathways.

  • Procedure:

    • Collect waste 1-Chloro-2,4-dibromo-3,6-difluorobenzene and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7]

Step 2: Containerization

  • Why: To safely contain the waste and prevent leaks or spills.

  • Procedure:

    • Use a container made of a material compatible with halogenated organic compounds (e.g., glass or a suitable plastic).

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Keep the container closed except when adding waste.[8]

Step 3: Labeling

  • Why: To clearly identify the contents and associated hazards for safe handling and disposal.

  • Procedure:

    • Label the container with the words "Hazardous Waste."

    • Clearly identify the contents: "1-Chloro-2,4-dibromo-3,6-difluorobenzene."

    • List the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Include the date the waste was first added to the container.

Step 4: Storage

  • Why: To ensure the safe accumulation of waste prior to disposal.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be well-ventilated, away from sources of ignition, and secondary containment should be used to capture any potential leaks.[9]

Step 5: Arrange for Disposal

  • Why: To ensure the waste is transported and disposed of in a compliant and environmentally responsible manner.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste hauler to a permitted TSDF for final treatment and disposal, likely through high-temperature incineration.

Quantitative Data Summary

ParameterValue/InformationSource/Rationale
Chemical Formula C₆HBr₂ClF₂Inferred from name
Molecular Weight 324.35 g/mol Calculated
Inferred GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationBased on similar compounds[1]
Recommended Storage In a cool, dry, well-ventilated area away from incompatible materials.General laboratory practice[9]
Disposal Method High-temperature incineration at a licensed hazardous waste facility.Standard for halogenated organic compounds[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling On-Site Handling cluster_disposal Final Disposal start Start: Waste Generation risk_assessment Conduct Risk Assessment (Inferred Hazards) start->risk_assessment waste_determination Determine Waste is Hazardous (Halogenated Organic) risk_assessment->waste_determination segregation Segregate Waste waste_determination->segregation containerization Properly Containerize segregation->containerization labeling Label Container ('Hazardous Waste', Chemical Name, Hazards) containerization->labeling storage Store in Designated Area (Well-ventilated, Secondary Containment) labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact transport Transport by Licensed Hauler ehs_contact->transport final_disposal Incineration at TSDF transport->final_disposal end End: Disposal Complete final_disposal->end

Caption: Decision workflow for the disposal of 1-Chloro-2,4-dibromo-3,6-difluorobenzene.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of specialized chemicals like 1-Chloro-2,4-dibromo-3,6-difluorobenzene is a non-negotiable aspect of responsible research. By understanding the potential hazards, adhering to regulatory guidelines, and following a systematic disposal protocol, scientists can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. This guide serves as a foundational resource, but it is the partnership between the researcher and their institution's EHS professionals that forms the bedrock of a robust and effective chemical safety program.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Regulations. Study.com. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. PubChem. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • LookChem. (n.d.). 1-BROMO-3-CHLORO-2,4-DIFLUOROBENZENE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,4-difluorobenzene. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: 5-Chloro-1,2-dibromo-3-fluorobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2,4-dibromo-3,6-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,4-dibromo-3,6-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.